molecular formula C13H6Cl2F6N2S B2429151 3-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine CAS No. 321430-84-6

3-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2429151
CAS No.: 321430-84-6
M. Wt: 407.16
InChI Key: AAWZQFRKCKBPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H6Cl2F6N2S and its molecular weight is 407.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

This compound has been used in the synthesis of various derivatives. For instance, it's involved in the preparation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, where it undergoes reactions with phosphorus sulfide and methyl iodide to form heterocyclic compounds (Bradiaková et al., 2009). Additionally, its derivatives have been utilized in the synthesis of pesticides, highlighting its importance in agrochemical research (Lu Xin-xin, 2006).

Crystallography and Molecular Structure

The compound has been studied for its structural properties. In one study, the dihedral angle between the pyridine and benzene ring planes was examined, providing insight into its molecular conformation (Youngeun Jeon et al., 2013). Such studies are crucial in understanding the physical and chemical properties of the compound.

Reactions with Sulfanions

Research has also focused on its reactions with sulfanions. For example, 2-chloropyridines carrying a trifluoromethyl group, like this compound, show efficient reactions yielding unsymmetrical sulfides (M. Chbani et al., 1995). This highlights its reactivity and potential for synthesizing various chemical entities.

Domino Reactions

It is also a key component in domino reactions. These reactions involve multiple bond-forming processes occurring under a single reaction condition. For instance, it has been used in the synthesis of pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, showcasing its versatility in complex chemical syntheses (Bondarenko et al., 2016).

Functionalization and Metalation

The compound has been a subject of study in the field of functionalization and metalation. Research has demonstrated its potential in regioexhaustive functionalization and as a substrate in various organometallic reactions (Cottet & Schlosser, 2004). These studies are significant for developing new synthetic pathways in organic chemistry.

Properties

IUPAC Name

3-chloro-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F6N2S/c14-8-1-6(12(16,17)18)3-22-10(8)5-24-11-9(15)2-7(4-23-11)13(19,20)21/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZQFRKCKBPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.